molecular formula C28H27NO6 B8228610 Thyromimetic, 5b CAS No. 447415-26-1

Thyromimetic, 5b

Cat. No. B8228610
CAS RN: 447415-26-1
M. Wt: 473.5 g/mol
InChI Key: IXMROOKFPWGDGF-UHFFFAOYSA-N
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Description

Thyromimetics are synthetic agonists of the thyroid hormone receptor’s isoforms TR α1, TRα2, TRβ1, or TRβ2. They mimic some or all of the effects of endogenously produced thyroid hormones that regulate metabolism . Thyromimetics selective for TRβ—including eprotirome, sobetirome, resmetirom, and the prodrug VK2809 —have been investigated for the treatment of non-alcoholic fatty liver disease, dyslipidemia, and other metabolic and neurodegenerative diseases .


Synthesis Analysis

The synthesis of thyromimetics has been driven by the observation that most of the desired beneficial effects of thyroid hormones are mediated by the activation of the beta isoform of the thyroid hormone receptor (THRβ) in metabolically active organs . This has led to the synthesis of a number of THRβ-selective thyromimetics .


Chemical Reactions Analysis

Thyromimetics are designed to mimic the effects of thyroid hormones, which play a crucial role in various physiological processes, including metabolism . The exact chemical reactions involved in the action of thyromimetics would depend on the specific compound and its interactions with the thyroid hormone receptor .

Mechanism of Action

Thyromimetics work by selectively binding to and activating certain isoforms of the thyroid hormone receptor, particularly TRβ . This can mimic the effects of endogenously produced thyroid hormones, leading to changes in metabolism and other physiological processes .

Safety and Hazards

While thyromimetics have shown promise in preclinical and early clinical trials, none have yet completed a phase III clinical trial without deleterious side effects . Concerns have been raised about potential thyrotoxic effects and other adverse effects .

Future Directions

Despite the challenges, there is ongoing interest in the development of thyromimetics. Future research will likely focus on improving the selectivity and safety profile of these compounds, as well as exploring their potential uses in treating a wider range of conditions .

properties

IUPAC Name

2-[4-[[4-hydroxy-3-[2-(4-nitrophenyl)ethynyl]-5-propan-2-ylphenyl]methyl]-3,5-dimethylphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO6/c1-17(2)25-14-21(15-26-18(3)11-24(12-19(26)4)35-16-27(30)31)13-22(28(25)32)8-5-20-6-9-23(10-7-20)29(33)34/h6-7,9-14,17,32H,15-16H2,1-4H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMROOKFPWGDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC2=CC(=C(C(=C2)C(C)C)O)C#CC3=CC=C(C=C3)[N+](=O)[O-])C)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001033230
Record name 2-[4-[[4-Hydroxy-3-(1-methylethyl)-5-[2-(4-nitrophenyl)ethynyl]phenyl]methyl]-3,5-dimethylphenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001033230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

447415-26-1
Record name NH-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0447415261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-[[4-Hydroxy-3-(1-methylethyl)-5-[2-(4-nitrophenyl)ethynyl]phenyl]methyl]-3,5-dimethylphenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001033230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NH-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54KY638G8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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